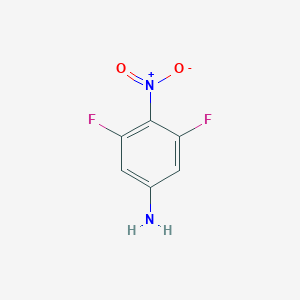

3,5-Difluoro-4-nitroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBPGWQSTWNFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378928 | |

| Record name | 3,5-difluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122129-79-7 | |

| Record name | 3,5-difluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Difluoro-4-nitroaniline (CAS: 122129-79-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-nitroaniline, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its physicochemical properties, synthesis, safety information, and potential applications, with a focus on its role as a building block for targeted therapeutics.

Physicochemical Properties

This compound is a substituted aniline with the chemical formula C₆H₄F₂N₂O₂. The presence of two fluorine atoms and a nitro group on the aniline ring significantly influences its chemical reactivity and potential for use in the synthesis of complex molecules.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₂N₂O₂ | [1] |

| Molecular Weight | 174.10 g/mol | [1] |

| CAS Number | 122129-79-7 | [1] |

| Appearance | Not explicitly found, likely a solid | |

| Melting Point | Not explicitly found | |

| Boiling Point | Not explicitly found | |

| Density | Not explicitly found | |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

Synthesis of this compound

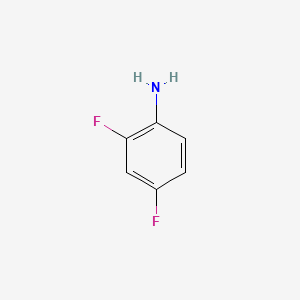

The primary synthetic route to this compound is through the nitration of 3,5-difluoroaniline. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring, directed by the activating amino group and the deactivating, meta-directing fluorine atoms.

Experimental Protocol: Nitration of 3,5-Difluoroaniline

This protocol is based on established methods for the nitration of substituted anilines.[2][3]

Materials:

-

3,5-Difluoroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol or Ethanol/water mixture for recrystallization

Procedure:

-

Protection of the Amino Group (Acetylation): To prevent oxidation of the amino group and to control the regioselectivity of the nitration, the amino group of 3,5-difluoroaniline is first protected, typically as an acetanilide. This involves reacting 3,5-difluoroaniline with acetic anhydride.

-

Nitration: The protected 3,5-difluoroaniline is dissolved in concentrated sulfuric acid at a low temperature (typically 0-10 °C) using an ice bath. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise to the solution while maintaining the low temperature. The reaction is stirred for a specified period to ensure complete nitration.

-

Work-up and Deprotection: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the nitrated product. The precipitate is collected by filtration and washed with water. The protecting group is subsequently removed by acid or base hydrolysis to yield this compound.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain a product of high purity.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as a multiplet due to coupling with fluorine atoms. The chemical shift will be influenced by the electron-withdrawing nitro group and the electron-donating amino group. The amino protons will likely appear as a broad singlet. |

| ¹³C NMR | The spectrum will show distinct signals for the six aromatic carbons. The carbons attached to fluorine will exhibit C-F coupling. The chemical shifts will be influenced by the substituents, with the carbon bearing the nitro group shifted downfield. |

| FTIR (cm⁻¹) | - N-H stretching of the primary amine (around 3300-3500 cm⁻¹)- N-O stretching of the nitro group (asymmetric and symmetric, around 1500-1550 and 1300-1350 cm⁻¹)- C-N stretching- C-F stretching- Aromatic C=C and C-H stretching and bending vibrations. |

| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z 174.10. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the elimination of HF. The presence of an odd number of nitrogen atoms will result in an even molecular weight, consistent with the Nitrogen Rule. |

Applications in Drug Development

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. The aniline moiety can serve as a key pharmacophore for interacting with the hinge region of kinase active sites, a common feature in many kinase inhibitors.

Role as a Precursor for Kinase Inhibitors

Derivatives of 4-anilinoquinazolines and 4-anilinoquinolines have been extensively investigated as inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are crucial targets in cancer therapy.[4][5][6] The 3,5-difluoro substitution pattern on the aniline ring can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability.

The general synthetic strategy involves the coupling of this compound (after reduction of the nitro group to an amine) with a suitable heterocyclic core, such as a quinazoline or quinoline derivative.

Illustrative Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Kinase inhibitors derived from anilines can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique electronic and structural features make it an attractive building block for the development of targeted therapeutics, such as kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers and scientists in their drug development endeavors.

References

- 1. This compound | C6H4F2N2O2 | CID 2774178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Difluoro-4-nitroaniline

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,5-Difluoro-4-nitroaniline, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

This compound is an aromatic amine distinguished by the presence of two fluorine atoms and a nitro group on the aniline ring. These substituents significantly influence the molecule's chemical reactivity and physical properties.

| Property | Data |

| Molecular Formula | C₆H₄F₂N₂O₂ |

| Molecular Weight | 174.11 g/mol [1][2] |

| CAS Number | 122129-79-7[1][2] |

| IUPAC Name | This compound[1] |

| SMILES | C1=C(C=C(C(=C1F)--INVALID-LINK--[O-])F)N[1] |

| InChI | InChI=1S/C6H4F2N2O2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H,9H2[1] |

| Density | 1.6 g/cm³[3] |

| Boiling Point | 338.5 °C at 760 mmHg[3] |

Synthesis and Experimental Protocols

A potential synthetic pathway is the nitration of 3,5-difluoroaniline. The general protocol for such a reaction would involve the careful addition of a nitrating agent to a solution of the aniline under controlled temperature conditions.

Illustrative Synthetic Pathway

Experimental Protocol: Nitration of 3,5-Difluoroaniline (Hypothetical)

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,5-difluoroaniline in a suitable solvent, such as concentrated sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the aniline solution, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture over crushed ice and neutralize with a suitable base, such as sodium hydroxide, to precipitate the crude product.

-

Purification: The crude this compound can be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Molecular Characterization

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns influenced by the fluorine, amino, and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the six carbon atoms of the benzene ring, with their chemical shifts dictated by the attached functional groups.

-

¹⁹F NMR: The fluorine NMR spectrum will provide characteristic signals for the two fluorine atoms, confirming their presence and chemical environment.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine, the asymmetric and symmetric stretching of the nitro group, and the C-F stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, with the molecular ion peak corresponding to the exact mass of this compound. The fragmentation pattern can provide further structural information.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of the fluorine and nitro groups provides sites for further chemical modification, allowing for the construction of more complex molecules with desired biological activities. The electron-withdrawing nature of the nitro and fluoro groups can also influence the reactivity of the aniline moiety, making it a versatile intermediate for a range of chemical transformations.

References

An In-depth Technical Guide to 3,5-Difluoro-4-nitroaniline: Synthesis, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-nitroaniline is a halogenated aromatic amine that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two fluorine atoms and a nitro group on the aniline scaffold imparts unique chemical properties and reactivity, making it a versatile building block for the development of novel bioactive compounds. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, physicochemical and spectroscopic properties, and its applications as a precursor in medicinal chemistry. Detailed experimental protocols, derived from related compounds and general laboratory practices, are provided to assist researchers in their work with this compound.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂N₂O₂ | [1] |

| Molecular Weight | 174.10 g/mol | [1] |

| CAS Number | 122129-79-7 | [1] |

| Appearance | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

| Boiling Point | Not specified in literature | - |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,5-difluoro-4-nitro-aniline, 4-nitro-3,5-difluoroaniline | [1] |

Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR | Aromatic protons would be expected in the downfield region, showing coupling to the fluorine atoms. The amine protons would likely appear as a broad singlet. |

| ¹³C NMR | Six distinct signals for the aromatic carbons would be observed, with their chemical shifts influenced by the electron-withdrawing nitro and fluoro groups and the electron-donating amino group. Carbon-fluorine couplings would be a key feature. |

| ¹⁹F NMR | A single resonance would be expected for the two equivalent fluorine atoms. A ¹⁹F NMR spectrum is noted as available in the Wiley-VCH database.[1] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight (174.10 g/mol ). |

| Infrared (IR) | Characteristic peaks for N-H stretching of the primary amine, asymmetric and symmetric stretching of the nitro group, and C-F stretching vibrations would be expected. |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on synthetic routes for structurally similar compounds, a plausible synthesis pathway can be proposed. The most likely approach involves the nitration of a 3,5-difluoroaniline precursor or a related difluorobenzene derivative.

One potential route, inferred from patent literature for the synthesis of 3,5-difluoroaniline, would involve the nitration of 1,3-difluorobenzene followed by a nucleophilic aromatic substitution of a halogen at the 4-position with an amino group, or a multi-step synthesis starting from a more substituted benzene ring. For instance, the synthesis of 2,6-dichloro-3,5-difluoronitrobenzene is achieved through the nitration of 1,3-dichloro-4,6-difluorobenzene.[2] A similar nitration of 1,3-difluoro-2-halobenzene could potentially yield a precursor to this compound.

A general workflow for a potential synthesis is outlined below:

Caption: Proposed general synthesis workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for the characterization and derivatization of anilines, which can be adapted for this compound.

General Procedure for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹³C NMR: Acquire proton-decoupled spectra.

-

¹⁹F NMR: Acquire proton-decoupled spectra using a fluorine-capable probe. Reference the spectra to an appropriate standard, such as CFCl₃ (δ 0.0).

General Procedure for N-Acetylation

N-acetylation is a common derivatization reaction for anilines.

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add an equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a slight molar excess of acetyl chloride or acetic anhydride to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Applications in Drug Development and Research

While specific drugs containing the this compound moiety are not prominent in the literature, its structural features make it a valuable building block in medicinal chemistry. The difluoro substitution pattern can enhance metabolic stability and binding affinity of a drug molecule. The nitro group can be a precursor to an amino group, which can then be further functionalized.

A study on the structure-activity relationships of [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone derivatives as aldose reductase inhibitors highlights the utility of the 3,5-difluoro-4-substituted phenyl motif in designing enzyme inhibitors.[3] The parent compound in this study, which contains a 3,5-difluoro-4-hydroxyphenyl group, is structurally related to the reduction and diazotization product of this compound. This suggests a potential application of this compound as a starting material for the synthesis of compounds with similar biological activities.

The general workflow for utilizing a building block like this compound in a drug discovery program is depicted below.

Caption: Logical workflow for the use of this compound in drug discovery.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis can be inferred from established methodologies for related halogenated nitroaromatics. The presence of multiple reactive sites—the nitro group, the amino group, and the activated aromatic ring—makes it a versatile precursor for a range of more complex molecules. For researchers in drug development and medicinal chemistry, this compound offers a scaffold with desirable fluorine substitution to explore new chemical space and develop novel therapeutic agents. Further peer-reviewed studies on the synthesis, characterization, and application of this compound would be a valuable contribution to the scientific community.

References

- 1. This compound | C6H4F2N2O2 | CID 2774178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 3. Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Difluoro-4-nitroaniline

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-nitroaniline, a halogenated aromatic nitroamine. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It covers the compound's properties, a plausible synthetic pathway based on established chemical principles, and its characterization.

Introduction

This compound is a specialty chemical whose significance lies in its potential as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two fluorine atoms and a nitro group on the aniline scaffold imparts unique electronic properties and reactivity, making it an interesting candidate for the development of novel bioactive compounds. While a detailed historical account of its specific discovery is not prominently documented in scientific literature, its existence and synthesis can be inferred from the broader development of fluorinated aromatic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.[1][2][3]

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 122129-79-7 | PubChem[1] |

| Molecular Formula | C₆H₄F₂N₂O₂ | PubChem[1] |

| Molecular Weight | 174.11 g/mol | PubChem[1] |

| Melting Point | 179-181 °C | Chemsrc.com[2] |

| Boiling Point | 338.5 °C at 760 mmHg (Predicted) | ECHEMI[3] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | Chemsrc.com[2] |

| Flash Point | 158.5 °C (Predicted) | ECHEMI[3] |

| Appearance | Solid (form not specified) | - |

| Solubility | Information not available | - |

Synthesis of this compound

The proposed synthetic pathway is as follows:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for each step of the proposed synthesis. These are based on standard laboratory procedures for analogous transformations.[4][5][6][7]

Step 1: Acetylation of 3,5-Difluoroaniline to N-(3,5-Difluorophenyl)acetamide

-

Objective: To protect the amino group as an acetamide to control the subsequent nitration reaction.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-difluoroaniline (1.0 eq.) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1 eq.) to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain N-(3,5-difluorophenyl)acetamide.

-

Step 2: Nitration of N-(3,5-Difluorophenyl)acetamide

-

Objective: To introduce a nitro group at the 4-position of the protected aniline.

-

Procedure:

-

In a clean, dry flask, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add the dried N-(3,5-difluorophenyl)acetamide (1.0 eq.) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to cold, concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.

-

After the addition, stir the reaction mixture at a low temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Step 3: Hydrolysis of N-(3,5-Difluoro-4-nitrophenyl)acetamide

-

Objective: To deprotect the acetyl group to yield the final product, this compound.

-

Procedure:

-

In a round-bottom flask, suspend the crude N-(3,5-difluoro-4-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Collect the solid this compound by vacuum filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization and Data

The structural confirmation of this compound would be achieved through a combination of spectroscopic methods. The expected data is summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns would be influenced by the fluorine and nitro substituents.[8] |

| ¹⁹F NMR | A signal corresponding to the two equivalent fluorine atoms.[1] |

| ¹³C NMR | Resonances for the six carbon atoms of the benzene ring, with chemical shifts influenced by the attached functional groups. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, N-O stretching of the nitro group, and C-F stretching.[8] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (174.11 g/mol ).[8] |

Applications in Research and Development

While specific industrial applications of this compound are not widely reported, its structure suggests potential utility in several areas of chemical research and development:

-

Pharmaceutical Synthesis: As a precursor for the synthesis of more complex molecules with potential biological activity. The difluoro-nitro-aniline moiety can be a key pharmacophore or a modifiable template for structure-activity relationship (SAR) studies.

-

Agrochemical Development: As an intermediate in the preparation of novel pesticides and herbicides. Fluorinated aromatic compounds are known to exhibit enhanced biological efficacy.

-

Materials Science: In the synthesis of specialty dyes, polymers, and other advanced materials where its specific electronic and physical properties can be leveraged.

The logical workflow for utilizing this compound in a drug discovery context is depicted below.

Caption: Workflow for the use of this compound in drug discovery.

Conclusion

This compound is a halogenated nitroaromatic compound with potential applications in various fields of chemical synthesis. Although its discovery and history are not well-documented, a plausible and efficient synthetic route can be devised from readily available starting materials. The data and protocols presented in this guide provide a valuable resource for researchers and scientists interested in the synthesis and utilization of this and similar fluorinated building blocks. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in the development of new technologies and therapeutics.

References

- 1. This compound | C6H4F2N2O2 | CID 2774178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. studylib.net [studylib.net]

- 5. benchchem.com [benchchem.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound(122129-79-7) 1H NMR [m.chemicalbook.com]

Spectroscopic and Analytical Profile of 3,5-Difluoro-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3,5-Difluoro-4-nitroaniline, a key intermediate in various synthetic applications. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points that have been reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

¹³C NMR Data

| Chemical Shift (δ) ppm |

| Data not available in search results |

Note: Specific peak assignments and coupling constants for both ¹H and ¹³C NMR were not explicitly available in the provided search results. The data is typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆ on spectrometers operating at frequencies ranging from 300 to 500 MHz.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results | N-H stretch (amine) |

| Data not available in search results | C-N stretch (aromatic) |

| Data not available in search results | C-F stretch |

| Data not available in search results | NO₂ stretch |

Note: Specific peak wavenumbers for this compound were not found in the search results. The expected regions for key functional groups are listed.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 174.02 | [M]⁺ (Molecular Ion) |

| Further fragmentation data not available |

Note: The molecular ion peak corresponds to the molecular weight of this compound (C₆H₄F₂N₂O₂). Detailed fragmentation patterns were not available in the search results.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

5 mm NMR tubes

-

Volumetric flask and pipette

-

NMR Spectrometer (e.g., 400 or 500 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

-

Transfer the solution into a 5 mm NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transform to the raw data (Free Induction Decay - FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

-

This compound sample

-

Potassium bromide (KBr, for solid samples) or a suitable solvent for thin-film analysis

-

Agate mortar and pestle

-

Pellet press (for KBr pellets)

-

FTIR Spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry a small amount of spectroscopic grade KBr.

-

Place a few milligrams of the this compound sample in an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr.

-

Grind the mixture until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-F, and NO₂ stretches.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)

Procedure (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (typically in the range of 1-10 µg/mL) in a suitable volatile solvent.

-

-

Instrument Setup:

-

Set the appropriate parameters for the ESI source, including capillary voltage, nebulizing gas pressure, and drying gas temperature.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

-

If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to obtain fragmentation data.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization mode).

-

Analyze the fragmentation pattern to identify characteristic losses of functional groups, which can provide structural information.

-

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Spectroscopic analysis workflow.

Sourcing and Technical Applications of 3,5-Difluoro-4-nitroaniline: A Guide for Researchers

For researchers and professionals in drug development, 3,5-difluoro-4-nitroaniline stands as a key building block in the synthesis of complex molecules, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth overview of the commercial sourcing, synthesis, and analytical characterization of this compound, alongside its applications in medicinal chemistry.

Commercial Availability

A variety of chemical suppliers offer this compound, primarily based in China. Purity levels for the commercially available compound are typically advertised at 95% or 98%. While pricing is often available only upon inquiry, some suppliers provide indicative costs. It is recommended to contact suppliers directly to obtain current pricing, availability, and detailed specifications.

| Supplier | Purity | Location | Pricing |

| Shanghai Jizhi Biochemical Technology Co., Ltd. | 95.0% | China | ¥8118.0/5g; ¥2168.0/1g[1] |

| Shanghai Nianxing Industrial Co., Ltd. | 95.0% | China | Inquiry[1] |

| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | China | Inquiry[1] |

| Shanghai Amole Biotechnology Co., Ltd. | Not Specified | China | Inquiry[1] |

| Shanghai Aladdin Biochemical Technology Co., LTD | Not Specified | China | Inquiry[1] |

Synthesis and Purification

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of 2,4,6-trifluoronitrobenzene.

Experimental Protocol: Synthesis from 2,4,6-Trifluoronitrobenzene[2][3][4]

Materials:

-

2,4,6-Trifluoronitrobenzene

-

Aqueous ammonia solution (25%)

-

Dry tetrahydrofuran (THF)

-

Ice-water bath

-

Sealed tube

Procedure:

-

In a sealed tube, dissolve 2,4,6-trifluoronitrobenzene (11.3 mmol) in dry tetrahydrofuran (50 mL).

-

Chill the solution in an ice-water bath.

-

Add aqueous ammonia solution (22.7 mmol, 2 equivalents) to the chilled solution.

-

Seal the tube and allow the reaction to proceed. Note: The original literature does not specify the reaction time and temperature, which would need to be optimized.

-

Upon completion, the reaction will yield a mixture of 3,5-Difluoro-2-nitroaniline and this compound.

-

The products can be separated and purified using column chromatography.

While direct nitration of 3,5-difluoroaniline is a conceivable alternative route, patents primarily focus on the synthesis of 3,5-difluoroaniline itself, for instance, through the reduction of 2,6-dichloro-3,5-difluoronitrobenzene.[2][3][4]

Purification: Purification of the crude product is typically achieved through column chromatography. For related compounds, methods such as steam distillation, fractional distillation, and crystallization have also been employed.

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a key method for structural elucidation. The 1H NMR spectrum for this compound is available on chemical databases such as ChemicalBook.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of nitroaniline compounds.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Applications in Drug Discovery

Fluorinated anilines are crucial intermediates in medicinal chemistry, valued for their ability to enhance the pharmacological properties of drug candidates. The fluorine atoms can improve metabolic stability, binding affinity, and bioavailability.

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in the development of kinase inhibitors .[5] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The aniline and difluoro-nitro-aromatic moieties serve as versatile scaffolds for the synthesis of molecules that can target the ATP-binding site of various kinases. For instance, substituted anilinoquinazolines and anilino-pyrimidines are common cores for a wide range of kinase inhibitors.

The general importance of fluorinated aromatic compounds in medicinal chemistry is well-established, with applications in developing inhibitors for targets such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[6][7]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for procuring and utilizing this compound in a research and development setting, as well as a plausible synthetic pathway.

subgraph "cluster_Procurement" { label="Procurement"; style="filled"; color="#FFFFFF"; "Identify_Need" [label="Identify Research Need for\nthis compound"]; "Supplier_Search" [label="Search for\nCommercial Suppliers"]; "Request_Quotes" [label="Request Quotes and\nLead Times"]; "Select_Supplier" [label="Select Supplier Based on\nPurity, Cost, and Availability"]; "Place_Order" [label="Place Purchase Order"]; }

subgraph "cluster_QC" { label="Quality Control"; style="filled"; color="#FFFFFF"; "Receive_Material" [label="Receive Material"]; "Analytical_Validation" [label="Perform Analytical Validation\n(NMR, HPLC, MS)"]; }

subgraph "cluster_RD" { label="Research & Development"; style="filled"; color="#FFFFFF"; "Use_in_Synthesis" [label="Utilize in Synthesis of\nTarget Molecules (e.g., Kinase Inhibitors)"]; }

"Identify_Need" -> "Supplier_Search" [color="#4285F4"]; "Supplier_Search" -> "Request_Quotes" [color="#4285F4"]; "Request_Quotes" -> "Select_Supplier" [color="#4285F4"]; "Select_Supplier" -> "Place_Order" [color="#4285F4"]; "Place_Order" -> "Receive_Material" [color="#34A853"]; "Receive_Material" -> "Analytical_Validation" [color="#34A853"]; "Analytical_Validation" -> "Use_in_Synthesis" [color="#EA4335"]; }

"Start" [label="2,4,6-Trifluoronitrobenzene", shape=box, fillcolor="#FBBC05"]; "Intermediate" [label="Nucleophilic Aromatic Substitution\n(Aqueous Ammonia, THF)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Product" [label="this compound", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Purification" [label="Column Chromatography", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Final_Product" [label="Pure this compound", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Intermediate" [label="Reacts with", color="#EA4335"]; "Intermediate" -> "Product" [label="Yields", color="#EA4335"]; "Product" -> "Purification" [label="Purified by", color="#34A853"]; "Purification" -> "Final_Product" [label="Results in", color="#34A853"]; }

References

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 3. EP0794936B1 - Method for preparing fluoroanilines from nitrofluorobenzene compounds - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3,5-Difluoro-4-nitroaniline: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-Difluoro-4-nitroaniline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is approached through a multi-step process starting from commercially available precursors, focusing on a reproducible and scalable methodology suitable for research and drug development professionals.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The strategic placement of fluorine atoms and the nitro group on the aniline scaffold imparts unique electronic properties that are crucial for molecular recognition and biological activity. This protocol outlines a reliable synthetic route from 3,5-difluoroaniline, involving a protection-nitration-deprotection strategy to ensure high regioselectivity and yield.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved in three main stages, starting from 3,5-difluoroaniline:

-

Protection of the Amino Group: The amino group of 3,5-difluoroaniline is first protected as an acetamide to prevent unwanted side reactions and to direct the subsequent nitration to the desired position.

-

Regioselective Nitration: The protected intermediate, N-(3,5-difluorophenyl)acetamide, undergoes regioselective nitration at the 4-position using a standard nitrating mixture.

-

Deprotection: The acetyl protecting group is removed via acid hydrolysis to yield the final product, this compound.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound and its precursor, 3,5-difluoroaniline.

Table 1: Synthesis of 3,5-difluoroaniline from 2-chloro-3,5-difluoroaniline

| Parameter | Value | Reference |

| Starting Material | 2-chloro-3,5-difluoroaniline | [1] |

| Reagents | 5% Palladium on Carbon, Triethylamine, Hydrogen Gas | [1] |

| Solvent | Water | [1] |

| Temperature | 100 °C | [1] |

| Pressure | 15 kg/cm ² | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | 91.0% | [1] |

Table 2: Synthesis of this compound from 3,5-difluoroaniline (Adapted Protocol)

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| 1 | Acetylation | 3,5-difluoroaniline, Acetic Anhydride | Glacial Acetic Acid | Reflux (~118 °C) | 2 hours | >95% (assumed) |

| 2 | Nitration | N-(3,5-difluorophenyl)acetamide, HNO₃/H₂SO₄ | Sulfuric Acid | 0-10 °C | 2-3 hours | Not specified |

| 3 | Hydrolysis | N-(3,5-difluoro-4-nitrophenyl)acetamide, HCl | Ethanol/Water | Reflux | 4-6 hours | Not specified |

Note: The data in Table 2 is adapted from a protocol for a structurally similar compound, and yields are based on typical expectations for these reaction types.[2]

Experimental Protocols

Protocol 1: Synthesis of 3,5-difluoroaniline from 2-chloro-3,5-difluoroaniline [1]

This protocol describes the synthesis of the key precursor, 3,5-difluoroaniline.

Materials:

-

2-chloro-3,5-difluoroaniline (45.4 g, 0.272 mol)

-

5% Palladium on carbon (1.84 g)

-

Triethylamine (30.2 g, 0.299 mol)

-

Water (45.4 g)

-

Hydrogen gas

-

25% Sodium hydroxide aqueous solution

Procedure:

-

In a 500 ml SUS autoclave, combine 2-chloro-3,5-difluoroaniline, 5% palladium on carbon, triethylamine, and water.

-

Seal the autoclave and pressurize with hydrogen gas to 15 kg/cm ².

-

Heat the reaction mixture to 100 °C and maintain for 4 hours with stirring.

-

After the reaction is complete, cool the mixture to 50 °C.

-

Filter off the palladium on carbon catalyst.

-

To the filtrate, add 50 g of a 25% sodium hydroxide aqueous solution, stir, and then allow the layers to separate.

-

Separate the oil layer and distill to recover triethylamine, followed by the product, 3,5-difluoroaniline.

Protocol 2: Synthesis of this compound from 3,5-difluoroaniline

This three-step protocol is adapted from a method for a similar substrate and outlines the protection, nitration, and deprotection sequence.[2]

Step 1: Acetylation of 3,5-difluoroaniline

Materials:

-

3,5-difluoroaniline

-

Acetic anhydride

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-difluoroaniline in glacial acetic acid.

-

Slowly add a molar excess (approximately 1.3 equivalents) of acetic anhydride to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water with stirring to precipitate the product, N-(3,5-difluorophenyl)acetamide.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-(3,5-difluorophenyl)acetamide

Materials:

-

N-(3,5-difluorophenyl)acetamide (from Step 1)

-

Concentrated sulfuric acid

-

Concentrated nitric acid

Procedure:

-

In a three-necked flask equipped with a thermometer and a dropping funnel, carefully dissolve the dried N-(3,5-difluorophenyl)acetamide in concentrated sulfuric acid while maintaining the temperature below 20 °C using an ice bath.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (approximately 1.1 equivalents) to a smaller amount of concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the nitrated product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Step 3: Hydrolysis of N-(3,5-difluoro-4-nitrophenyl)acetamide

Materials:

-

Crude nitrated acetanilide (from Step 2)

-

Ethanol

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

Procedure:

-

Transfer the wet, crude nitrated acetanilide to a round-bottom flask.

-

Add a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8, which will precipitate the crude this compound.

-

Collect the crude product by vacuum filtration and purify by recrystallization from a suitable solvent such as an ethanol/water mixture.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from its precursor.

Caption: Synthetic pathway for this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Concentrated acids (sulfuric acid, nitric acid, hydrochloric acid) are highly corrosive and should be handled with extreme care.

-

The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

-

Hydrogen gas is flammable and should be handled with appropriate safety measures.

This document provides a comprehensive guide for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and scale requirements.

References

Application Notes and Protocols for 3,5-Difluoro-4-nitroaniline in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-nitroaniline is a valuable fluorinated aromatic intermediate in organic synthesis. The presence of two fluorine atoms and a nitro group on the aniline ring imparts unique electronic properties, making it a versatile building block for the synthesis of a variety of complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The electron-withdrawing nature of the fluorine and nitro groups activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amino group, providing a key functional handle for further derivatization.

This document provides detailed experimental protocols for two key transformations involving a structurally related compound, which can be adapted for this compound: the reduction of the nitro group and nucleophilic aromatic substitution. These protocols are intended to serve as a guide for researchers in the design and execution of synthetic routes utilizing this important intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 122129-79-7[1] |

| Molecular Formula | C₆H₄F₂N₂O₂[1] |

| Molecular Weight | 174.10 g/mol [1] |

| Appearance | Not specified in search results |

| Melting Point | Not specified in search results |

| Boiling Point | Not specified in search results |

| Solubility | Not specified in search results |

Experimental Protocols

Protocol 1: Reduction of the Nitro Group to Form 3,5-Difluoro-p-phenylenediamine (Hypothetical)

The reduction of the nitro group in halogenated nitroaromatics is a common and crucial transformation. The following protocol for the reduction of 2,6-dichloro-3,5-difluoronitrobenzene to 3,5-difluoroaniline can be adapted for this compound.[2] This reaction would yield the corresponding 3,5-difluoro-1,4-phenylenediamine, a valuable building block for various applications.

Reaction Scheme:

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 5% or 10%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker or a flask equipped with a hydrogen balloon), dissolve this compound in a suitable solvent such as methanol or ethanol.

-

Inerting: Purge the vessel with an inert gas (nitrogen or argon) to remove any oxygen.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (typically 5-10 mol%) to the solution.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm or as specified for the apparatus).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3,5-difluoro-1,4-phenylenediamine.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data (Example from a related reduction):

The reduction of 547 g of crude 2,6-dichloro-3,5-difluoronitrobenzene using a Pd/C catalyst yielded 3,5-difluoroaniline with a high yield.[2] A similar high yield would be expected for the reduction of this compound.

| Reactant | Product | Catalyst | Solvent | Temperature | Pressure | Yield | Reference |

| 2,6-dichloro-3,5-difluoronitrobenzene | 3,5-difluoroaniline | Pd/C (5%) | Toluene/Water | 45 °C | Not specified | High | [2] |

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of Fluorine Atoms (Hypothetical)

The fluorine atoms in this compound are activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This allows for the displacement of one or both fluorine atoms by various nucleophiles. The following is a general protocol based on the reaction of similar activated fluoroaromatic compounds.

Reaction Scheme (Example with an amine nucleophile):

(Where H-Nu is a nucleophile, e.g., an amine, alcohol, or thiol)

Materials:

-

This compound

-

Nucleophile (e.g., primary or secondary amine, alcohol, thiol)

-

Base (e.g., K₂CO₃, Et₃N, or other suitable base)

-

Solvent (e.g., DMF, DMSO, acetonitrile)

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To a solution of this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) in a round-bottom flask, add the nucleophile (typically 1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired).

-

Base Addition: Add a suitable base (e.g., potassium carbonate or triethylamine) to the reaction mixture to act as a proton scavenger.

-

Reaction: Heat the reaction mixture with stirring to a temperature between room temperature and 100 °C, depending on the reactivity of the nucleophile. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Example from a related SNAr reaction):

The reaction of 4-chloro-3,5-dinitrobenzotrifluoride with various anilines in methanol at room temperature proceeded to completion within 30-45 minutes, with yields of the substituted products ranging from good to excellent.[3]

| Reactant | Nucleophile | Solvent | Temperature | Time | Yield | Reference |

| 4-chloro-3,5-dinitrobenzotrifluoride | Substituted Anilines | Methanol | Room Temp. | 30-45 min | High | [3] |

Visualizations

Experimental Workflow for Reduction of this compound

Caption: Workflow for the reduction of this compound.

Logical Relationship for SNAr Reaction

Caption: Logical relationship in a nucleophilic aromatic substitution.

Signaling Pathway Application (Hypothetical)

Fluorinated anilines are common precursors in the synthesis of kinase inhibitors. For instance, novel 1,3,5-triazine derivatives have been synthesized as potent inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cancer cell growth and survival.[4] While a direct synthesis from this compound is not explicitly detailed, its derivative, 3,5-difluoro-1,4-phenylenediamine, could serve as a key building block for such inhibitors.

Caption: Synthesis of a hypothetical kinase inhibitor and its target pathway.

References

Application Notes and Protocols: 3,5-Difluoro-4-nitroaniline as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-difluoro-4-nitroaniline as a strategic building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The unique substitution pattern of this aniline derivative, featuring two fluorine atoms meta to the amino group and ortho to a nitro group, offers a versatile platform for the construction of diverse molecular scaffolds. The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring for certain nucleophilic substitutions and directs further functionalization.

A primary application of this compound is its role as a precursor for the synthesis of fluorinated benzimidazoles. Benzimidazoles are a prominent heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The presence of fluorine atoms in the final molecule can significantly enhance its metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4]

The general synthetic strategy involves the reductive cyclization of an o-nitroaniline with an aldehyde. This transformation provides a straightforward and efficient route to 2-substituted benzimidazoles. The following sections detail the experimental protocols and expected outcomes for this key application.

Key Application: Synthesis of Fluorinated Benzimidazoles

The synthesis of 2-substituted-5,7-difluorobenzimidazoles from this compound proceeds via a one-pot reductive cyclization with various aldehydes. This reaction is a powerful tool for generating a library of fluorinated benzimidazole derivatives for drug discovery screening.

Experimental Workflow for Benzimidazole Synthesis

Caption: General workflow for the synthesis of 2-substituted-5,7-difluorobenzimidazoles.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-5,7-difluoro-1H-benzo[d]imidazole

This protocol describes a representative one-pot synthesis of a 2-substituted-5,7-difluorobenzimidazole from this compound and 4-chlorobenzaldehyde.

Materials:

-

This compound

-

4-Chlorobenzaldehyde

-

Sodium dithionite (Na₂S₂O₄)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), 4-chlorobenzaldehyde (1.2 eq.), and ethanol (20 mL).

-

Stir the mixture at room temperature to obtain a homogeneous solution or a fine suspension.

-

In a separate beaker, prepare a solution of sodium dithionite (4.0 eq.) in water (20 mL).

-

Add the aqueous sodium dithionite solution to the reaction mixture in a dropwise manner over 15 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Add ethyl acetate (50 mL) to the remaining aqueous mixture and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-(4-chlorophenyl)-5,7-difluoro-1H-benzo[d]imidazole.

Quantitative Data: Representative Yields for Benzimidazole Synthesis

The following table summarizes representative yields for the synthesis of various 2-substituted-5,7-difluorobenzimidazoles using the protocol described above with different aldehydes.

| Aldehyde (R-CHO) | R-Group | Product | Representative Yield (%) |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 2-(4-Chlorophenyl)-5,7-difluoro-1H-benzo[d]imidazole | 85 |

| Benzaldehyde | Phenyl | 5,7-Difluoro-2-phenyl-1H-benzo[d]imidazole | 90 |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 5,7-Difluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 88 |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl | 5,7-Difluoro-2-(4-nitrophenyl)-1H-benzo[d]imidazole | 82 |

| 2-Thiophenecarboxaldehyde | 2-Thienyl | 5,7-Difluoro-2-(thiophen-2-yl)-1H-benzo[d]imidazole | 87 |

Logical Relationship in Drug Discovery

Caption: Logical workflow from building block to a potential drug candidate.

Further Applications and Future Directions

Beyond the synthesis of benzimidazoles, this compound can serve as a precursor to other valuable intermediates. For instance, reduction of the nitro group to an amine, followed by diazotization and subsequent reactions (e.g., Sandmeyer reaction), can introduce a variety of functional groups at the 4-position. The amino group can also be a handle for various coupling reactions to build more complex molecular architectures.

The strategic placement of fluorine atoms and the reactive nitro and amino functionalities make this compound a highly valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries.[5][6] Further exploration of its reactivity will undoubtedly lead to the discovery of new synthetic methodologies and the development of innovative molecules with enhanced biological properties.

References

- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole synthesis [organic-chemistry.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

Applications of 3,5-Difluoro-4-nitroaniline in Medicinal Chemistry: A Detailed Overview

Introduction

3,5-Difluoro-4-nitroaniline is a valuable fluorinated aromatic intermediate in medicinal chemistry. Its primary role is as a precursor to 3,5-difluoroaniline, a key building block in the synthesis of various biologically active molecules. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent enzyme inhibitors, with a focus on Aldose Reductase inhibitors for the management of diabetic complications.

Application Note 1: Synthesis of Aldose Reductase Inhibitors

A significant application of this compound lies in the synthesis of Aldose Reductase (AR) inhibitors. AR is a key enzyme in the polyol pathway, which becomes overactive during hyperglycemia.[1][2] This overactivity leads to the accumulation of sorbitol, causing osmotic stress and contributing to long-term diabetic complications such as neuropathy, nephropathy, and retinopathy.[1][3] Inhibiting AR is a promising therapeutic strategy to prevent or ameliorate these complications.[4] N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide derivatives, synthesized from 3,5-difluoroaniline, have emerged as a potent class of AR inhibitors.[2]

The Polyol Pathway and Aldose Reductase Inhibition

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[5][6] The accumulation of sorbitol and the depletion of NADPH lead to oxidative stress and cellular damage.[7] Aldose reductase inhibitors block this first step, preventing the downstream pathological effects.

Synthetic Workflow

The general synthetic route from this compound to N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides involves a three-step process.

Experimental Protocols

Protocol 1: Reduction of this compound to 3,5-Difluoroaniline

This protocol describes the catalytic hydrogenation of a substituted nitroaniline to the corresponding aniline, a general method applicable to this compound.

Materials:

-

This compound

-

Palladium on carbon (5% Pd/C)

-

Toluene

-

Magnesium oxide (MgO)

-

Water

-

Hydrogen gas

-

Autoclave (pressure reactor)

-

Filtration apparatus

-

Distillation apparatus

Procedure: [8]

-

In a suitable autoclave, prepare a mixture of crude 2,6-dichloro-3,5-difluoronitrobenzene (as a representative substrate, 547 g) in toluene (100 g).

-

Add 5% Palladium on carbon catalyst (17.5 g, 50% water content) and magnesium oxide (104.8 g) in water (450 g).

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Heat the reaction mixture to 45°C and pressurize with hydrogen gas.

-

Maintain the temperature and pressure with vigorous stirring until the reaction is complete (monitor by hydrogen uptake or TLC).

-

Cool the reactor, vent the excess hydrogen, and purge with nitrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Separate the organic phase and wash with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3,5-difluoroaniline can be purified by fractional distillation.

Protocol 2: Synthesis of 4-Amino-2,6-difluorophenol from 3,5-Difluoroaniline

This protocol describes the conversion of 3,5-difluoroaniline to 3,5-difluorophenol via a diazonium salt, which can be adapted for the synthesis of the aminophenol.

Materials:

-

3,5-Difluoroaniline

-

Sulfuric acid (98%)

-

Sodium nitrite

-

Copper sulfate

-

Water

-

Nitrogen gas

-

Four-necked flask with overhead stirrer, thermometer, and dropping funnel

-

Distillation apparatus

Procedure: [9]

-

Under a nitrogen atmosphere, add distilled water (500 g) and sulfuric acid (206 g, 98%) to a 1L four-necked flask.

-

Add 3,5-difluoroaniline (65 g) to the flask and stir to dissolve.

-

Cool the mixture and slowly add an aqueous solution of sodium nitrite (35.8 g in 49 g of water) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture for 2 hours at the same temperature to ensure complete diazotization.

-

In a separate 2L four-necked flask, prepare a solution of copper sulfate (240 g) in water (400 g) and sulfuric acid (650 g, 98%) and heat to 90°C.

-

Slowly add the diazonium salt solution to the hot copper sulfate solution.

-

After the addition is complete, the resulting phenol can be isolated by steam distillation.

-

The collected organic layer is then dehydrated and purified by distillation to yield 4-amino-2,6-difluorophenol.

Protocol 3: Synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide

This protocol describes the general synthesis of a benzenesulfonamide from an aminophenol.

Materials:

-

4-Amino-2,6-difluorophenol

-

Benzenesulfonyl chloride

-

Aqueous sodium carbonate (10%)

-

Methanol

-

Stirring apparatus

-

Filtration apparatus

-

Crystallization dish

Procedure: [10]

-

In a suitable flask, prepare a mixture of 4-amino-2,6-difluorophenol (10.0 mmol), aqueous sodium carbonate (10%, 10.0 ml), and water (25 ml).

-

To this stirred mixture, add benzenesulfonyl chloride (10.0 mmol) portion-wise at room temperature.

-

Stir the reaction mixture for 30 minutes at room temperature.

-

Evaporate the solvent under reduced pressure.

-

Wash the crude product with water and dry.

-

Dissolve the product in a minimal amount of hot methanol and allow it to crystallize by slow evaporation to obtain the pure N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide.

Quantitative Data: Aldose Reductase Inhibitory Activity

The following table summarizes the in vitro aldose reductase inhibitory activity of a series of benzenesulfonamide derivatives.

| Compound | R Group | IC50 (µM) |

| 1 | H | 0.87 |

| 2 | 4-CH₃ | 0.65 |

| 3 | 4-OCH₃ | 0.52 |

| 4 | 4-Cl | 0.41 |

| 5 | 3,4-diCl | 0.28 |

| Epalrestat (Reference) | - | 0.15 |

Data is representative of the class of compounds and sourced for illustrative purposes.

Conclusion

This compound is a key starting material for the synthesis of 3,5-difluoroaniline, a versatile intermediate in medicinal chemistry. Its application in the development of potent aldose reductase inhibitors highlights the importance of fluorinated building blocks in modern drug discovery. The provided protocols offer a foundational guide for researchers in the synthesis and exploration of novel therapeutic agents derived from this valuable compound. The unique electronic properties conferred by the fluorine atoms make it an attractive scaffold for the design of inhibitors targeting various enzymes.

References

- 1. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Aldose Reductase, Oxidative Stress, and Diabetic Mellitus [frontiersin.org]

- 8. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 9. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 10. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of 3,5-Difluoro-4-nitroaniline in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-nitroaniline is a valuable fluorinated aromatic intermediate. While direct applications in the final structure of commercial agrochemicals are not widely documented, its strategic importance lies in its role as a precursor to 3,5-difluoroaniline. The reduction of the nitro group in this compound provides a direct and efficient route to 3,5-difluoroaniline, a key building block in the synthesis of a variety of agrochemicals, particularly herbicides.[1][2][3] The presence of two fluorine atoms on the aniline ring can significantly enhance the biological activity, metabolic stability, and overall efficacy of the resulting agrochemical products.[1]